Phosphoenolpyruvicacidtris(cyclohexylammonium)salt

Description

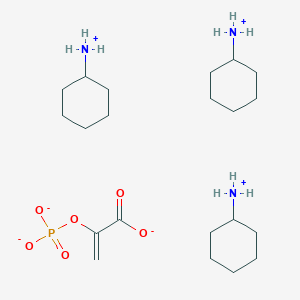

Phosphoenolpyruvic acid tris(cyclohexylammonium) salt (CAS 35556-70-8) is a high-energy phosphate compound critical in biochemical pathways such as glycolysis and gluconeogenesis. Its structure comprises three cyclohexylammonium counterions bound to the phosphoenolpyruvate (PEP) anion, enhancing solubility in organic solvents while maintaining stability under diverse conditions . This salt is widely utilized in enzymatic studies, synthetic chemistry, and metabolic research due to its amphiphilic nature and controlled reactivity .

Properties

Molecular Formula |

C21H44N3O6P |

|---|---|

Molecular Weight |

465.6 g/mol |

IUPAC Name |

cyclohexylazanium;2-phosphonatooxyprop-2-enoate |

InChI |

InChI=1S/3C6H13N.C3H5O6P/c3*7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h3*6H,1-5,7H2;1H2,(H,4,5)(H2,6,7,8) |

InChI Key |

MJKYGUXBFYGLLM-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C(=O)[O-])OP(=O)([O-])[O-].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+] |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Acid Preparation : PEP is synthesized through chemical or enzymatic routes. Enzymatic production using pyruvate kinase is preferred for high-purity applications (≥98%).

- Stoichiometric Neutralization : PEP is dissolved in a polar solvent (e.g., water or methanol), and cyclohexylamine is added dropwise at 0–5°C to prevent side reactions.

- Precipitation : The product precipitates as a white crystalline solid upon adjusting the pH to 7.0–7.5.

Reaction Conditions:

| Parameter | Specification |

|---|---|

| Temperature | 0–5°C |

| Solvent | Water or methanol |

| Molar Ratio (PEP:amine) | 1:3 |

| Yield | 75–85% |

Enzymatic Synthesis of PEP Precursor

Enzymatic methods are employed to generate PEP with high stereochemical purity, which is critical for its role in kinase assays.

Protocol:

Advantages:

- Avoids racemization and decomposition common in chemical synthesis.

- Achieves ≥98% purity, as verified by enzymatic titration.

Purification and Stabilization

Recrystallization:

Crude PEP-3CHA is purified via recrystallization from aqueous acetone (Me₂CO/H₂O). The process involves:

- Dissolving the compound in minimal hot acetone-water (1:1 v/v).

- Cooling to 4°C to induce crystallization.

- Filtering and vacuum-drying at 40°C.

| Property | Value |

|---|---|

| Melting Point | 197–198°C (decomposition) |

| Solubility | 100 mg/mL in water |

| Storage | −20°C (anhydrous) or 2–8°C (hydrate) |

Quality Control:

Industrial-Scale Production

Large-scale synthesis optimizes cost and yield:

Challenges:

- Hygroscopicity necessitates inert atmosphere handling.

- Cyclohexylamine excess must be removed via washing with cold ether.

Comparative Analysis of Methods

| Method | Purity | Yield | Scalability | Cost |

|---|---|---|---|---|

| Chemical Neutralization | 95–98% | 80% | High | Low |

| Enzymatic Synthesis | ≥98% | 70–75% | Moderate | High |

Applications in Research

PEP-3CHA’s preparation directly impacts its performance in:

Chemical Reactions Analysis

Phosphoenolpyruvic acid tris(cyclohexylammonium) salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Role in Metabolism

Phosphoenolpyruvic acid is a critical intermediate in several metabolic pathways, primarily in glycolysis and gluconeogenesis. It serves as a substrate for various kinase enzymes involved in phosphorylation reactions. Its role can be summarized as follows:

- High-Phosphate Group Transfer: PEP is essential for transferring phosphate groups to other molecules, facilitating energy transfer within cells .

- Kinase Reactions: It participates in multiple kinase reactions, acting as a substrate for protein kinases such as Protein Kinase A (PKA), Casein Kinase II (CKII), and Protein Kinase G (PKG) .

Applications in Enzymatic Reactions

The compound is utilized extensively in enzymatic assays and studies due to its ability to mimic natural substrates. Key applications include:

- Metabolic Studies: PEP is used to investigate metabolic pathways involving phosphorylation and dephosphorylation processes. Its role as a substrate allows researchers to study enzyme kinetics and regulatory mechanisms in metabolic pathways .

- Biochemical Assays: It is employed in various biochemical assays to measure enzyme activity related to metabolism and signaling pathways. For instance, it aids in the study of the phosphotransferase system (PTS) which mediates carbohydrate transport across bacterial membranes .

Potential Therapeutic Applications

Emerging research suggests that phosphoenolpyruvic acid tris(cyclohexylammonium) salt may have therapeutic implications:

- Cancer Research: Studies indicate that manipulating PEP levels could influence cancer cell metabolism, offering potential strategies for targeted cancer therapies. By affecting glycolytic pathways, PEP may alter tumor growth dynamics .

- Antimicrobial Activity: There is ongoing research into the use of PEP derivatives in developing antimicrobial agents due to their role in bacterial metabolism. The inhibition of PEP-dependent processes could serve as a novel approach to combat bacterial infections .

Case Studies

Several case studies highlight the applications of phosphoenolpyruvic acid tris(cyclohexylammonium) salt:

-

Enzyme Kinetics Study:

- A study examining the kinetics of a specific kinase revealed that varying concentrations of PEP significantly altered the enzyme's activity profile, demonstrating its utility as a substrate in kinetic assays.

-

Cancer Metabolism:

- Research on cancer cell lines indicated that increased levels of phosphoenolpyruvic acid could enhance glycolytic flux, suggesting a potential mechanism for promoting tumor growth. This highlights the need for further investigation into targeting PEP pathways for cancer treatment.

-

Bacterial Transport Mechanisms:

- A case study focused on the role of PEP in bacterial sugar transport systems found that altering PEP concentrations affected the efficiency of carbohydrate uptake, underscoring its importance in microbial metabolism.

Mechanism of Action

The mechanism of action of phosphoenolpyruvic acid tris(cyclohexylammonium) salt involves its role as a high-energy phosphate donor in biochemical reactions . It participates in the transfer of phosphate groups to various substrates, which is essential for energy production and metabolic processes . The compound targets enzymes involved in glycolysis and gluconeogenesis, facilitating the conversion of substrates into energy-rich molecules .

Comparison with Similar Compounds

Phosphoenolpyruvic Acid Monocyclohexylammonium Salt (CAS 10526-80-4)

- Molecular Formula: C₉H₁₈NO₆P

- Molecular Weight : 267.22 g/mol

- Solubility : Moderately soluble in water; higher hydrophilicity compared to the tris-ammonium salt .

- Applications : Used as a substrate in histochemical assays (e.g., β-glucuronidase detection) and plant physiology studies .

- Stability : Requires storage at -20°C to prevent degradation .

Phosphoenolpyruvic Acid Monopotassium Salt (PEP-K, CAS 4265-07-0)

- Molecular Formula : C₃H₄KO₆P

- Molecular Weight : 186.12 g/mol

- Solubility : Highly water-soluble, ideal for aqueous-phase enzymatic reactions .

- Applications : Catalyzes phosphorylation reactions in organic synthesis (e.g., alcohol phosphorylation via tetrabutylammonium hydrogen sulfate) .

- Stability : Stable at ambient temperatures but prone to hydrolysis in acidic conditions .

Phosphoenolpyruvic Acid Tris(cyclohexylammonium) Salt (CAS 35556-70-8)

Data Table: Comparative Properties of PEP Salts

Biological Activity

Phosphoenolpyruvic acid tris(cyclohexylammonium) salt (PEP-CHA) is a significant biochemical compound with various biological activities, particularly in metabolic pathways. This article explores its properties, mechanisms of action, and implications in biochemical research.

- Molecular Formula: C21H44N3O6P

- Molecular Weight: 465.56 g/mol

- CAS Number: 35556-70-8

- Appearance: White crystalline powder

- Melting Point: 197-198 °C

- Solubility: Soluble in methanol and water

Role in Metabolism

PEP is a crucial intermediate in several metabolic pathways, especially in glycolysis and gluconeogenesis. It acts as a high-energy phosphate donor, facilitating the transfer of phosphate groups to various substrates, thus playing a vital role in energy metabolism.

-

Phosphate Group Transfer:

PEP is primarily involved in the phosphotransferase system (PTS), which mediates the phosphorylation and transport of carbohydrates across bacterial membranes. This process is essential for bacterial cell wall biosynthesis and energy production . -

Enzymatic Reactions:

PEP serves as a substrate for pyruvate kinase (PK), an enzyme that catalyzes the conversion of PEP to pyruvate, generating ATP in the process. The activity of PK can be influenced by various factors, including the presence of ions such as Mg²⁺ and Mn²⁺ .

Biological Activity

The biological activity of PEP-CHA has been investigated through various studies:

-

Enzyme Kinetics:

PEP-CHA has been used in enzyme kinetic assays to study the activity of lactate dehydrogenase and fructokinase. These assays measure the formation of products such as ADP and pyruvate, providing insights into metabolic fluxes under different conditions . -

Cell Growth and Purification:

In studies involving E. coli, PEP-CHA was utilized to enhance the growth conditions for recombinant proteins, indicating its role in optimizing cellular metabolism during protein expression .

Study 1: Enzymatic Assays

A study demonstrated that PEP-CHA effectively increased the activity of lactate dehydrogenase when used as a substrate, highlighting its importance in metabolic assays. The reaction mixture included specific concentrations of PEP and ADP, with results indicating optimal conditions for enzyme activity at certain pH levels and ionic strengths .

Study 2: Structural Analysis

Research on the crystal structure of PEP-CHA revealed insights into its molecular interactions and stability. The structural analysis indicated that the tris(cyclohexylammonium) moiety enhances solubility and stability compared to other salts, making it advantageous for biochemical applications .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Phosphate Donor | Acts as a high-energy phosphate donor in metabolic pathways |

| Enzyme Substrate | Serves as a substrate for pyruvate kinase and other enzymes |

| Cell Metabolism Support | Enhances growth conditions for recombinant protein expression |

| Structural Stability | Provides improved solubility and stability for biochemical assays |

Q & A

Q. What is the biochemical role of phosphoenolpyruvic acid tris(cyclohexylammonium) salt (PEP-3CHA) in glycolysis and gluconeogenesis?

PEP-3CHA serves as a stabilized salt form of phosphoenolpyruvate (PEP), a high-energy intermediate in glycolysis and gluconeogenesis. In glycolysis, PEP donates its phosphate group to ADP via pyruvate kinase to generate ATP and pyruvate. In gluconeogenesis, PEP carboxykinase catalyzes the conversion of oxaloacetate to PEP, a rate-limiting step. The cyclohexylammonium counterion enhances solubility in aqueous buffers while maintaining stability, making it suitable for in vitro enzymatic assays .

Q. How should researchers prepare stock solutions of PEP-3CHA to ensure experimental reproducibility?

Stock solutions should be prepared in cold, deionized water or MOPS buffer (pH 7.4) to avoid hydrolysis. Based on molecular weight (465.56 g/mol), a 10 mM solution requires dissolving 4.66 mg in 1 mL of solvent. Pre-warm frozen aliquots to room temperature and vortex thoroughly to ensure complete dissolution. Note that solubility varies with temperature and pH; insoluble particulates indicate degradation, and fresh aliquots should be prepared .

Q. What are the best practices for storing and handling PEP-3CHA to maintain stability?

Store lyophilized powder at -20°C for up to 3 years. Reconstituted solutions in aqueous buffers should be aliquoted and stored at -80°C for ≤1 year, with freeze-thaw cycles minimized. Avoid exposure to moisture, light, and high temperatures (>25°C), which accelerate phosphate group hydrolysis. For enzymatic assays, prepare working solutions daily and discard unused portions .

Advanced Research Questions

Q. How can PEP-3CHA be used to study carbon fixation in plant metabolism?

In C4 and CAM plants, PEP carboxylase fixes CO2 into oxaloacetate using PEP-3CHA as a substrate. To design such studies:

Q. How can contradictory data on PEP-3CHA’s membrane permeability be resolved?

Discrepancies arise from variations in cell type, assay conditions, or salt form (mono- vs. tris-cyclohexylammonium). To address this:

Q. What methodological steps optimize PEP-3CHA’s use in pyruvate kinase activity assays?

- Prepare a reaction mix containing 2 mM PEP-3CHA, 1 mM ADP, 5 mM MgCl2, and 0.2 mM NADH in Tris-HCl buffer (pH 7.5).

- Couple with lactate dehydrogenase (LDH) to oxidize NADH, monitoring absorbance at 340 nm.

- Pre-incubate PEP-3CHA at 37°C for 5 minutes to equilibrate.

- Include a negative control without ADP to account for non-enzymatic hydrolysis .

Q. How is PEP-3CHA applied in metabolic flux analysis (MFA) to quantify pathway dynamics?

Q. What analytical methods confirm the purity and identity of PEP-3CHA in experimental setups?

- HPLC: Use a C18 column with 10 mM ammonium acetate (pH 5.0)/acetonitrile gradient (95:5 to 60:40 over 20 min). PEP-3CHA elutes at ~8.2 min (λ = 210 nm).

- Mass spectrometry: Exact mass (465.2879 Da) confirms molecular identity via ESI-TOF.

- 1H-NMR: Peaks at δ 1.2–1.8 ppm (cyclohexyl protons) and δ 5.3 ppm (vinyl proton) validate structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.